

Comparative Carcinogenicity Assessment: 3-(Chloromethyl)pyridine Hydrochloride vs. Structural Analogs

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Compound of Interest

Compound Name: 3-[3-(Chloromethyl)phenyl]pyridine hydrochloride

Cat. No.: B11757697

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Executive Summary

This guide provides a technical assessment of the carcinogenic potential of 3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4), a critical intermediate in pharmaceutical synthesis.^[1]

Key Finding: Unlike its structural isomer 2-(Chloromethyl)pyridine hydrochloride, which demonstrated no evidence of carcinogenicity in National Toxicology Program (NTP) bioassays, the 3-isomer is a potent, direct-acting carcinogen.

This distinction highlights a critical "structure-activity relationship (SAR) paradox" where positional isomerism drastically alters in vivo toxicological outcomes despite similar in vitro mutagenicity. This guide synthesizes bioassay data, mechanistic pathways, and experimental protocols to assist in risk assessment and ICH M7 compliance.

Mechanistic Basis: The Alkylation Pathway

The genotoxicity of chloromethylpyridines stems from their ability to act as alkylating agents. The chloromethyl group (-CH₂Cl) is an electrophile capable of reacting with nucleophilic centers on DNA (e.g., N7-guanine), forming adducts that lead to replication errors.

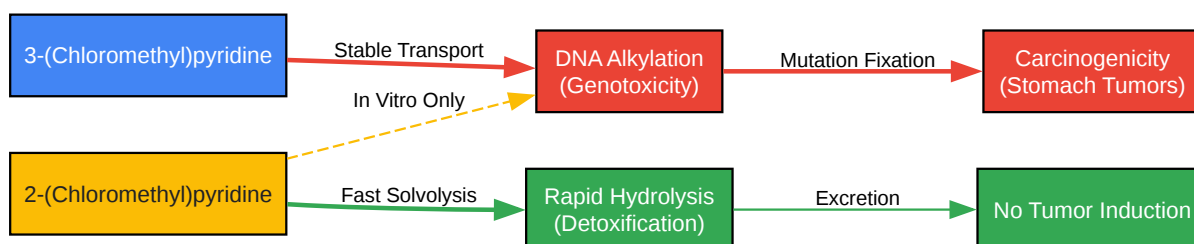
Positional Isomerism and Stability

The discrepancy between the 3-isomer (carcinogenic) and 2-isomer (non-carcinogenic in vivo) is likely governed by chemical stability and toxicokinetics:

- 3-(Chloromethyl)pyridine: Possesses sufficient stability to survive systemic circulation and reach target tissues (forestomach) before hydrolysis.
- 2-(Chloromethyl)pyridine: The nitrogen lone pair is in a position to facilitate rapid intramolecular displacement of the chloride (neighboring group participation), leading to rapid hydrolysis (solvolysis) in aqueous physiological environments. This likely detoxifies the compound before it can significantly alkylate DNA in vivo.

Pathway Diagram

The following diagram illustrates the divergent fates of these isomers.



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Figure 1: Divergent toxicological pathways. The 3-isomer retains alkylating potential in vivo, while the 2-isomer is rapidly detoxified via hydrolysis.

Comparative Performance Data

The following table consolidates data from NTP bioassays and standard genotoxicity batteries.

Parameter	3-(Chloromethyl)pyridine HCl	2-(Chloromethyl)pyridine HCl	4-(Chloromethyl)pyridine HCl
CAS Number	6959-48-4	6959-47-3	1822-51-1
Ames Test	Positive (Strain TA100)	Positive (Strain TA100)	Predicted Positive (Class 3)
NTP Bioassay	Positive (TR-095)	Negative (TR-178)	No Data Available
Target Organ	Stomach (Squamous cell carcinoma)	None observed	N/A
Carcinogenic Potency	TD50: 43.3 mg/kg/day (Rat)	Not Carcinogenic	N/A
ICH M7 Class	Class 1 (Known Carcinogen)	Class 5* (Mutagenic, Non-carcinogen)	Class 3 (Alerting Structure)

*Note on Class 5: While Ames positive, the negative long-term bioassay overrides the in vitro signal, allowing it to be treated as a non-carcinogenic impurity under ICH M7, provided the route of administration matches.

Experimental Protocols for Assessment

When handling these compounds, standard protocols must be adapted to account for their reactivity and hydrolytic instability.

Modified Ames Test (Pre-incubation Method)

Standard plate incorporation may underestimate mutagenicity due to rapid hydrolysis in the agar overlay. Use the Pre-incubation Method.

Protocol Steps:

- Preparation: Dissolve test article in anhydrous DMSO immediately prior to use. Do not use water or protic solvents.

- Incubation: Mix 0.1 mL test solution, 0.1 mL Salmonella tester strain (TA100, TA1535), and 0.5 mL S9 mix (or buffer) in a sterile tube.
- Exposure: Incubate at 37°C for 20 minutes with shaking. This maximizes contact between the alkylator and bacteria before agar dilution.
- Plating: Add 2.0 mL molten top agar, mix, and pour onto minimal glucose agar plates.
- Validation: Use a positive control known to be a direct-acting alkylator (e.g., Methyl methanesulfonate) to verify system sensitivity.

Hydrolytic Stability Assay (Solvolysis Rate)

To determine if a new analog behaves like the 2- or 3-isomer, assess its half-life in physiological buffer.

Protocol Steps:

- System: HPLC with UV detection (254 nm).
- Mobile Phase: Acetonitrile/Buffer (avoid pH extremes that accelerate degradation artificially).
- Procedure:
 - Prepare a stock solution in anhydrous Acetonitrile.
 - Spike into PBS (pH 7.4) at 37°C.
 - Inject immediately (t=0) and every 5 minutes for 1 hour.
- Analysis: Plot $\ln(\text{Concentration})$ vs. Time. Calculate
.
 - Interpretation:

min suggests "2-isomer-like" rapid detoxification.

min suggests "3-isomer-like" systemic stability and higher risk.

Regulatory Control Strategy (ICH M7)

For drug development, 3-(Chloromethyl)pyridine HCl is a Class 1 impurity. Control limits must be established based on carcinogenic potency (TD50).

Calculation of Acceptable Intake (AI)

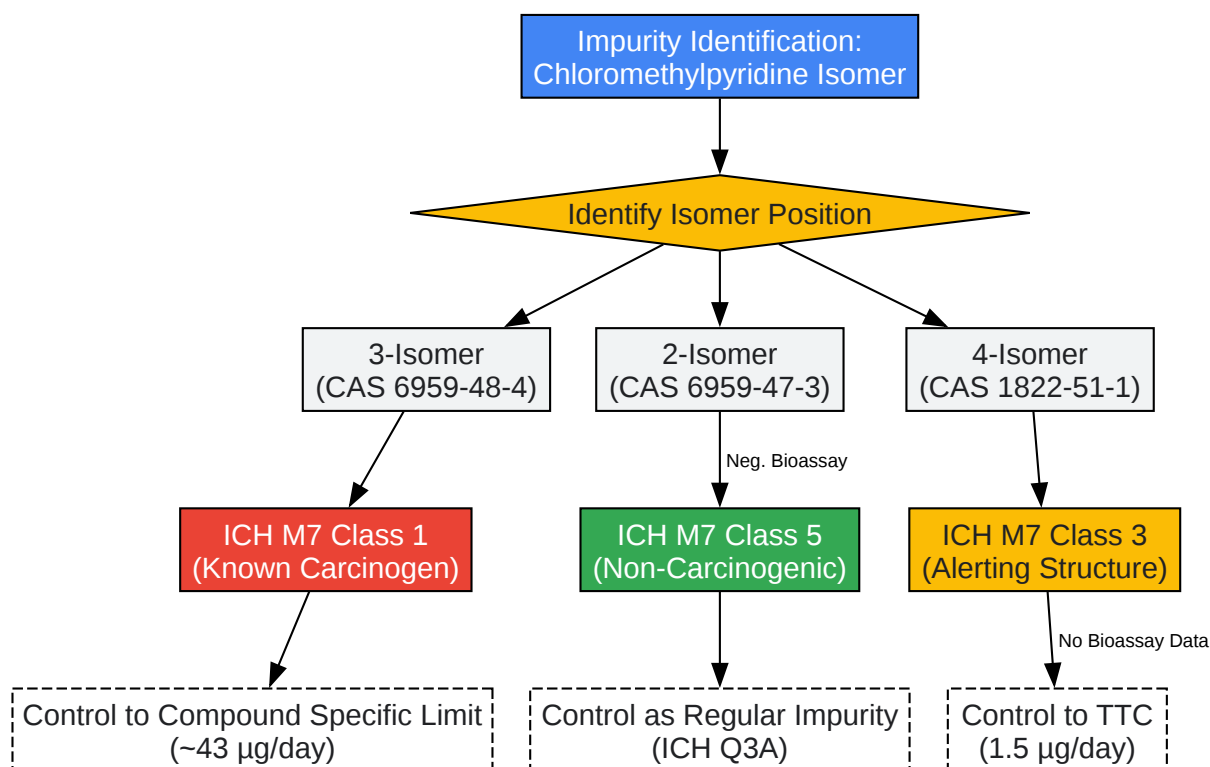
Using the TD50 from the NTP TR-095 study (Rat, Male):

- TD50: 43.3 mg/kg/day
- Calculation:
- Result:

Note: If specific toxicological data allows, a Compound Specific Limit (CSL) may be calculated. Otherwise, the default TTC for mutagenic impurities (1.5 μ g/day) is a conservative fallback if the AI calculation is deemed insufficiently robust.

Control Workflow

The following decision tree guides the handling of these impurities in a drug substance.



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Figure 2: ICH M7 Classification and Control Strategy for Chloromethylpyridine Isomers.

References

- National Toxicology Program (NTP). (1978). Bioassay of 3-(Chloromethyl)pyridine Hydrochloride for Possible Carcinogenicity (CAS No. 6959-48-4). Technical Report Series No. 95. [\[Link\]](#)^[2]
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